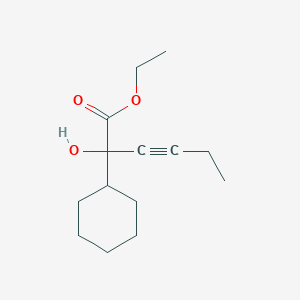
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate is a chemical compound with the molecular formula C14H22O3. It is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. This compound is known for its unique structure, which includes a cyclohexyl group and a hydroxyhex-3-ynoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate can be achieved through various methods. One common approach involves the esterification of 2-cyclohexyl-2-hydroxyhex-3-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-cyclohexyl-2-oxohex-3-ynoate.
Reduction: Formation of ethyl 2-cyclohexylhex-3-yn-2-ol.
Substitution: Formation of various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups can form hydrogen bonds and other interactions with active sites, leading to modulation of biological pathways. The cyclohexyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate can be compared with other esters and hydroxy compounds:
Ethyl 2-hydroxyhexanoate: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
Cyclohexyl 2-hydroxyhexanoate: Similar structure but with the ester and hydroxy groups reversed.
Ethyl 2-cyclohexylhexanoate: Lacks the triple bond, leading to different reactivity and applications.
The unique combination of a cyclohexyl group, a hydroxy group, and a triple bond in this compound makes it a versatile compound with distinct properties and applications.
Propriétés
Numéro CAS |
92957-00-1 |
|---|---|
Formule moléculaire |
C14H22O3 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate |
InChI |
InChI=1S/C14H22O3/c1-3-5-11-14(16,13(15)17-4-2)12-9-7-6-8-10-12/h12,16H,3-4,6-10H2,1-2H3 |
Clé InChI |
JPUKEWFUCFYBIJ-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC(C1CCCCC1)(C(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)

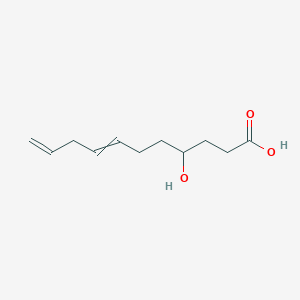
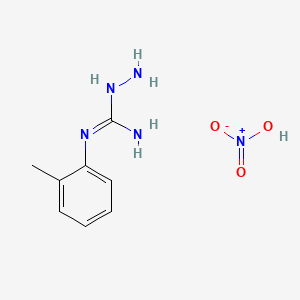
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
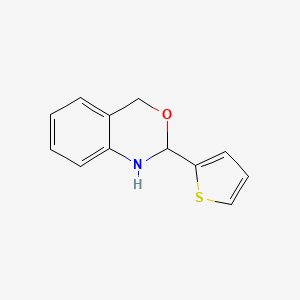
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
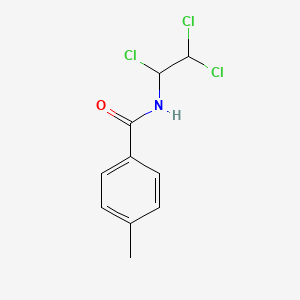
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)
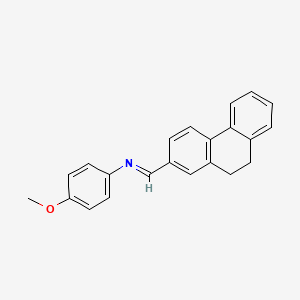
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
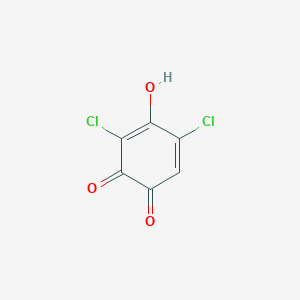

![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)
